(R)-M3913

ERSM WFS1 UPR

(R)-M3913 is a first-in-class ER stress modulator uniquely engaging WFS1 to induce calcium dysregulation and maladaptive UPR. Not interchangeable with generic chaperones/ISR inhibitors. CHOP EC50 1.5 µM serves as an in-house QC benchmark for batch validation. Procure to ensure reproducible anti-proliferative activity in breast and multiple myeloma cell line models.

Molecular Formula C17H21ClN4O3S
Molecular Weight 396.9 g/mol
Cat. No. B11930899
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-M3913
Molecular FormulaC17H21ClN4O3S
Molecular Weight396.9 g/mol
Structural Identifiers
SMILESCC1=CC(=NC(=N1)N)N2CCCOCC2C3=C(C=C(C=C3)S(=O)(=O)C)Cl
InChIInChI=1S/C17H21ClN4O3S/c1-11-8-16(21-17(19)20-11)22-6-3-7-25-10-15(22)13-5-4-12(9-14(13)18)26(2,23)24/h4-5,8-9,15H,3,6-7,10H2,1-2H3,(H2,19,20,21)/t15-/m1/s1
InChIKeyBRVSQKUHXCLBQJ-OAHLLOKOSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

M3913 (4-[(3S)-3-(2-chloro-4-methylsulfonylphenyl)-1,4-oxazepan-4-yl]-6-methylpyrimidin-2-amine): Baseline Scientific and Procurement Profile


The compound with the common identifier M3913 (CAS: 2379783-62-5) is a chiral small molecule belonging to the class of substituted oxazepanyl pyrimidinamines [1]. It is primarily characterized as a potential first-in-class endoplasmic reticulum (ER) stress modulator (ERSM) [2]. Its mechanism of action is distinct from other known ERSMs, involving engagement with an ER transmembrane protein, leading to a calcium shift from the ER to the cytoplasm and the subsequent induction of the unfolded protein response (UPR) [3]. This specific mechanism confers antiproliferative activity against various cancer cell lines .

Why Generic Substitution of 4-[(3S)-3-(2-chloro-4-methylsulfonylphenyl)-1,4-oxazepan-4-yl]-6-methylpyrimidin-2-amine (M3913) is Not Scientifically Sound


The substitution of M3913 with other compounds, even those broadly categorized as ER stress modulators, is scientifically invalid due to its unique and novel mechanism of action. Unlike chemical chaperones (e.g., TUDCA, 4-PBA) or integrated stress response inhibitors (e.g., ISRIB), M3913 is a potential first-in-class molecule that targets the WFS1 transmembrane glycoprotein to induce a specific maladaptive UPR via calcium dysregulation [1]. This distinct pharmacological profile, which includes specific chiral requirements (the (S)-enantiomer is the active entity ), means that no generic or even closely related analog can reliably reproduce the precise biological cascade required for the observed anti-tumor activity. Interchanging compounds without this specific mechanism risks complete loss of the intended biological effect and introduces unknown off-target profiles.

Quantitative Differentiation Evidence for Procuring 4-[(3S)-3-(2-chloro-4-methylsulfonylphenyl)-1,4-oxazepan-4-yl]-6-methylpyrimidin-2-amine (M3913)


First-in-Class Mechanism of Action Differentiates M3913 from Other ER Stress Modulators

M3913 is described as a potential 'first-in-class' WFS1 transmembrane glycoprotein-targeting unfolded protein response (UPR) inducer [1]. While other compounds modulate ER stress (e.g., chemical chaperones like TUDCA or ISR inhibitors like ISRIB), M3913's mechanism is unique. It engages an ER transmembrane protein to induce a Ca2+ shift from the ER to the cytoplasm, triggering the UPR and subsequent antitumor activity [2]. This is a distinct pathway not shared by other in-class candidates.

ERSM WFS1 UPR Calcium Homeostasis

Potent Induction of UPR Marker CHOP (EC50 = 1.5 µM) by M3913

M3913 induces the unfolded protein response (UPR) in vitro, as measured by the upregulation of the CHOP (C/EBP homologous protein) transcription factor. The half-maximal effective concentration (EC50) for CHOP induction is reported as 1.5 µM . This quantitative benchmark is specific to M3913's mechanism and provides a critical control value for validating its activity in new experimental systems. The potency of other ERSMs for CHOP induction can vary significantly based on their distinct mechanisms.

UPR CHOP ER Stress Potency

Differential Antiproliferative Potency of M3913 Across Cancer Cell Lines (IC50 = 0.35 - 0.76 µM)

M3913 exhibits potent antiproliferative activity with reported half-maximal inhibitory concentration (IC50) values of 0.35 µM against the DU4475 breast cancer cell line and 0.76 µM against the H929 multiple myeloma cell line . This data provides a quantitative reference for selecting appropriate in vitro models. The differential sensitivity (approximately 2.2-fold difference) between these two cell lines is a key characteristic of M3913's activity profile.

Antiproliferative Multiple Myeloma Breast Cancer Cytotoxicity

Defined Research Applications for 4-[(3S)-3-(2-chloro-4-methylsulfonylphenyl)-1,4-oxazepan-4-yl]-6-methylpyrimidin-2-amine (M3913) Based on Quantitative Evidence


Investigating Novel UPR and Calcium Signaling Pathways in Cancer Biology

For researchers focused on the intersection of calcium homeostasis and the unfolded protein response (UPR) in oncology, M3913 is an essential tool compound. Its novel mechanism of inducing a Ca2+ shift from the ER to the cytoplasm, as disclosed at the AACR 2023 meeting [1], provides a unique chemical probe to dissect this specific pathway. This is in contrast to classical ER stress inducers like tunicamycin or thapsigargin, which operate through different primary mechanisms. Studies employing M3913 can reveal new insights into the maladaptive UPR and its role in tumor cell survival and death.

In Vitro Model Validation and Biomarker Discovery in Multiple Myeloma and Breast Cancer

M3913 is directly applicable for validating in vitro models and exploring biomarkers in specific cancer types. Its potent antiproliferative activity, with a reported IC50 of 0.35 µM in the DU4475 breast cancer cell line and 0.76 µM in the H929 multiple myeloma cell line , provides a quantitative baseline. Researchers can use these values to confirm the sensitivity of their own cell line models. Furthermore, the differential potency between these lines can be leveraged in comparative studies to identify genetic or proteomic signatures (biomarkers) that predict response to M3913.

Establishing Functional Activity Benchmarks for Quality Control of Novel ERSM Batches

For laboratories procuring M3913 for use in large-scale or long-term research programs, the reported EC50 of 1.5 µM for CHOP induction is a critical quality control (QC) metric. This value can be used to generate a standard curve for the compound's functional activity. By testing new batches of M3913 in a CHOP induction assay, researchers can ensure lot-to-lot consistency in biological activity, thereby safeguarding the reproducibility of their experiments over time.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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